Field: This application falls under the field of Oncology .
Methods of Application: Patients with refractory solid tumors were allocated to dose-escalating cohorts and received oral Serdemetan once daily in 21-day cycles to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLT). Plasma was collected for pharmacokinetic analyses .
Results: The MTD of Serdemetan was determined to be 350 mg once daily. During this study, grade 3 QTc prolongation was the most common DLT and nausea (66.2%) was the most frequent treatment-emergent adverse event .
Field: This application falls under the field of Glycolysis Research .
Summary of the Application: Serdemetan has been found to antagonize the Mdm2-HIF1α Axis leading to decreased levels of glycolytic enzymes .
Results: The results showed that Serdemetan treatment resulted in a decrease in HIF1α levels. HIF1α downstream targets, VEGF and the glycolytic enzymes (enolase, phosphoglycerate kinase1/2, and glucose transporter 1), were all decreased in response to Serdemetan .
Field: This application falls under the field of Hematology .
Summary of the Application: Serdemetan has been reported to inhibit the function of the E3 ligase human double minute 2 .
Field: This application falls under the field of Mantle Cell Lymphoma (MCL) Research .
Summary of the Application: Serdemetan has been reported to inhibit the function of the E3 ligase human double minute 2 in models of mantle cell lymphoma (MCL) .
Field: This application falls under the field of Multiple Myeloma (MM) Research .
Summary of the Application: Serdemetan has been reported to inhibit the function of the E3 ligase human double minute 2 in models of multiple myeloma (MM) .
Field: This application falls under the field of Leukemia Cells Research .
Summary of the Application: Serdemetan, a tryptamine derivative, can synergize with DNA damaging compounds and elicit a p53 apoptotic response in leukemia cells .
Serdemetan, also known as JNJ-26854165, is a novel tryptamine derivative that has garnered attention for its potential as an anticancer agent. Initially identified for its ability to induce the expression of the tumor suppressor protein p53, serdemetan has demonstrated significant activity against various cancer cell lines, both with wild-type and mutant p53. Its mechanism of action is believed to involve the induction of S-phase arrest and apoptosis in tumor cells, making it a candidate for cancer therapy, particularly in cases where traditional treatments may be ineffective .
Serdemetan's primary mechanism of action involves inhibiting the HDM2 protein []. HDM2 functions as a negative regulator of p53, a tumor suppressor protein. Normally, p53 identifies and eliminates damaged cells. However, in many cancers, HDM2 overexpression leads to p53 degradation, allowing cancer cells to survive [].
Serdemetan binds to the pocket on HDM2 that interacts with p53. This binding prevents HDM2 from tagging p53 for degradation, allowing p53 levels to rise and resume its tumor-suppressive functions []. This can lead to cell cycle arrest or apoptosis (programmed cell death) in cancer cells [].
A phase I clinical trial (reference 1) investigated Serdemetan's safety and efficacy in patients with advanced solid tumors. The study showed that Serdemetan was well-tolerated, and some patients experienced tumor shrinkage. Additionally, the study observed increased levels of p53 in tumor tissues, supporting Serdemetan's mechanism of action [].
These reactions highlight the compound's chemical versatility and potential for further development in medicinal chemistry.
The biological activity of serdemetan has been extensively studied, revealing its capacity to inhibit cell proliferation in both wild-type and mutant p53 cell lines with IC50 values ranging from 0.25 to 3 μM/l. This inhibition is dose-dependent, indicating that higher concentrations of serdemetan correspond to greater antiproliferative effects . Additionally, serdemetan has been shown to induce apoptosis through various pathways, including the modulation of cholesterol transport mechanisms and interference with the Mdm2-HIF1α axis in glioblastoma cells .
The synthesis of serdemetan involves multiple steps that typically include:
These methods are crucial for producing serdemetan in sufficient quantities for research and potential clinical applications.
Serdemetan is primarily being investigated for its applications in oncology. Its ability to activate p53 makes it a promising candidate for treating cancers that are resistant to conventional therapies. Specifically, it has shown efficacy in preclinical models of solid tumors and hematological malignancies such as mantle cell lymphoma and multiple myeloma . Ongoing clinical trials aim to establish its safety profile and therapeutic potential in human subjects.
Recent studies have explored the interactions of serdemetan with various cellular pathways. Notably, it has been found to antagonize the Mdm2-HIF1α axis, which plays a critical role in cellular responses to hypoxia and tumor survival . Additionally, serdemetan's effects on cholesterol transport suggest it may influence lipid metabolism within cancer cells, providing a novel mechanism by which it exerts its anticancer effects .
Several compounds share structural or functional similarities with serdemetan. Here are a few notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Nutlin-3 | Mdm2 antagonist | Specifically targets Mdm2 to stabilize p53 |
RITA | Reactivation of p53 | Binds directly to p53, promoting its activity |
MI-77301 | Inhibits Mdm2-p53 interaction | Selectively inhibits Mdm2 without affecting other pathways |
JNJ-26854165 (Serdemetan) | Induces p53 expression | Unique for inducing apoptosis independent of p53 status |
Serdemetan's uniqueness lies in its ability to induce apoptosis through mechanisms that do not solely rely on p53 functionality, making it a versatile agent in cancer therapy .